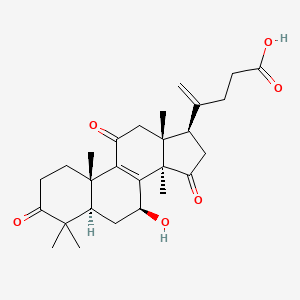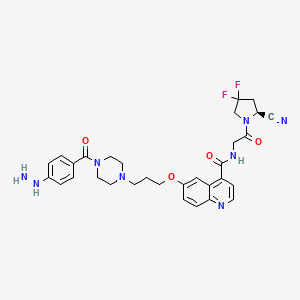
(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(3-(4-(4-hydrazineylbenzoyl)piperazin-1-yl)propoxy)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HYNIC-FAPI-04 is a compound used in molecular imaging, particularly in Single Photon Emission Computed Tomography (SPECT). It is a fibroblast activating protein inhibitor, which is highly expressed in various malignant tumors. This compound is labeled with technetium-99m, a radioactive isotope, making it useful for imaging applications in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HYNIC-FAPI-04 is synthesized by radiolabeling with technetium-99m. The process involves using stannous chloride as a reducing agent and coordinating with tricine and ethylenediamine-N,N’-diacetic acid (EDDA). The radiolabeling rate of technetium-99m HYNIC-FAPI-04 is greater than 90%, and the radiochemical purity exceeds 99% after purification with a sep-pak C18 column .
Industrial Production Methods
The industrial production of HYNIC-FAPI-04 involves large-scale synthesis and radiolabeling processes. The compound is produced under strict quality control to ensure high radiochemical purity and specific activity. The production process is optimized for scalability and reproducibility to meet the demands of clinical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
HYNIC-FAPI-04 primarily undergoes coordination reactions during its synthesis. The technetium-99m is coordinated to the HYNIC-FAPI-04 molecule under reducing conditions provided by stannous chloride.
Common Reagents and Conditions
Reducing Agent: Stannous chloride
Coordinating Agents: Tricine and ethylenediamine-N,N’-diacetic acid (EDDA)
Purification: Sep-pak C18 column
Major Products
The major product of the radiolabeling reaction is technetium-99m HYNIC-FAPI-04, which is used for SPECT imaging. The compound exhibits high specificity for fibroblast activating protein-positive tumors.
Wissenschaftliche Forschungsanwendungen
HYNIC-FAPI-04 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in the imaging of fibroblast activating protein-positive tumors. The compound has shown promising results in differentiating tumor fibrosis and evaluating tumor progression over extended time windows . It is also used in preclinical studies involving animal models of glioma and hepatoma .
Wirkmechanismus
HYNIC-FAPI-04 exerts its effects by specifically binding to fibroblast activating protein, which is overexpressed in various malignant tumors. The technetium-99m label allows for the visualization of these tumors using SPECT imaging. The compound’s high binding specificity and radiochemical purity enable accurate imaging and assessment of tumor status .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOTA-FAPI-04: Another fibroblast activating protein inhibitor used in positron emission tomography (PET) imaging.
Gallium-68 FAPI-04: Used in PET imaging with a shorter time window for differentiating tumor fibrosis.
Fluorine-18 FAPI-04: Also used in PET imaging with similar applications.
Uniqueness
HYNIC-FAPI-04 is unique due to its use in SPECT imaging, which is more widely available and cost-effective compared to PET imaging. The compound’s ability to provide extended time windows for evaluating tumor fibrosis makes it particularly valuable in clinical and research settings .
Eigenschaften
Molekularformel |
C31H34F2N8O4 |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-[3-[4-(4-hydrazinylbenzoyl)piperazin-1-yl]propoxy]quinoline-4-carboxamide |
InChI |
InChI=1S/C31H34F2N8O4/c32-31(33)17-23(18-34)41(20-31)28(42)19-37-29(43)25-8-9-36-27-7-6-24(16-26(25)27)45-15-1-10-39-11-13-40(14-12-39)30(44)21-2-4-22(38-35)5-3-21/h2-9,16,23,38H,1,10-15,17,19-20,35H2,(H,37,43)/t23-/m0/s1 |
InChI-Schlüssel |
COFGLVCKAJLHSU-QHCPKHFHSA-N |
Isomerische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
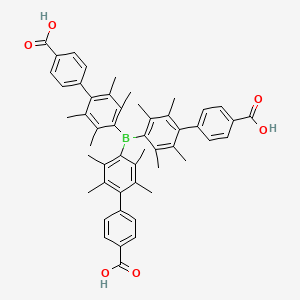
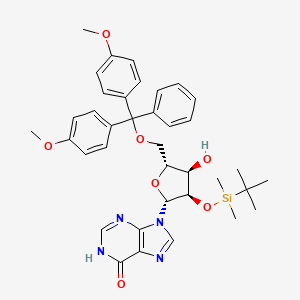

![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

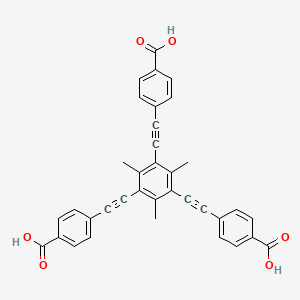
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
